molecular formula C7H10ClF2N3 B1484889 1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride CAS No. 2097965-24-5

1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride

Cat. No. B1484889
M. Wt: 209.62 g/mol
InChI Key: PPAOBXVJZHYDST-UHFFFAOYSA-N
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Description

The compound “(3-(difluoromethyl)azetidin-3-yl)methanol hydrochloride” is available for purchase from several suppliers . Its IUPAC name is “(3-(difluoromethyl)azetidin-3-yl)methanol hydrochloride” and its molecular formula is C5H10ClF2NO .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Pyrazole derivatives are instrumental in the development of selective chemical inhibitors targeting various cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for assessing drug-drug interactions and understanding the metabolism of pharmaceutical compounds. Selective inhibition of CYP isoforms helps in deciphering the involvement of specific enzymes in drug metabolism, thus aiding in the prediction and management of potential drug interactions (Khojasteh et al., 2011).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure to the pyrazole moiety, has been identified as a privileged heterocycle in drug discovery. Its application as a building block for drug-like candidates has shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infective, anti-inflammatory, and radiodiagnostic applications. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives provide a foundation for developing potential drug candidates targeting various disease states (Cherukupalli et al., 2017).

Medicinal Significance of Methyl Substituted Pyrazoles

Methyl-substituted pyrazoles, a category that shares structural similarities with the compound , exhibit a wide spectrum of biological activities. These derivatives are highlighted for their potent medicinal scaffolds, underlining the versatility of pyrazole derivatives in medicinal chemistry. The synthesis and medicinal perspective on methyl-linked pyrazoles underscore their significance in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Pyrazole Derivatives as Anticancer Agents

Pyrazoline derivatives, including pyrazole-based compounds, have been extensively studied for their anticancer properties. The synthetic strategies and bioevaluation of novel pyrazoline by different methods emphasize the role of these derivatives in developing new anticancer agents. This area of research highlights the potential of pyrazole derivatives in contributing to cancer treatment through novel therapeutic approaches (Ray et al., 2022).

properties

IUPAC Name

1-(azetidin-3-yl)-4-(difluoromethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3.ClH/c8-7(9)5-1-11-12(4-5)6-2-10-3-6;/h1,4,6-7,10H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAOBXVJZHYDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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